Hydroxylamine sulfate
Description
Properties
IUPAC Name |
hydroxylamine;sulfuric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H3NO.H2O4S/c2*1-2;1-5(2,3)4/h2*2H,1H2;(H2,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXOQUOGDYKXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NO.NO.OS(=O)(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H8N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Pellets or Large Crystals | |
| Record name | Hydroxylamine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
10039-54-0 | |
| Record name | Hydroxylamine, sulfate (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Preparation Methods
Reaction Mechanism and Industrial Workflow
-
Ammonia Oxidation : Gaseous ammonia (NH₃) reacts with oxygen at 900–1,000°C over a platinum-rhodium catalyst to produce nitric oxide (NO):
-
Nitric Oxide Oxidation : NO is partially oxidized to nitrogen dioxide (NO₂) in secondary air streams:
-
Ammonium Nitrite Synthesis : NO₂ reacts with ammonium carbonate [(NH₄)₂CO₃] in a nitrite tower to form ammonium nitrite (NH₄NO₂):
-
Reduction to Hydroxylamine Disulfonate : Ammonium nitrite is reduced with sulfur dioxide (SO₂) in acidic conditions:
-
Hydrolysis to this compound : The disulfonate intermediate undergoes hydrolysis:
Challenges and Modern Adaptations
-
Byproduct Management : The process generates ammonium sulfate [(NH₄)₂SO₄], requiring costly separation.
-
Environmental Concerns : Use of SO₂ (a toxic gas) necessitates scrubbers to mitigate emissions.
-
Energy Intensity : High-temperature steps (e.g., ammonia oxidation) account for 60–70% of operational costs.
Acetone Oxime Hydrolysis Method
This method, detailed in patents such as CN107539966B, avoids toxic intermediates by leveraging ketoxime hydrolysis.
Reactive Distillation Process
Butanone oxime (C₄H₉NOH) reacts with sulfuric acid in a reactive distillation column, enabling simultaneous reaction and separation:
Key Parameters
| Parameter | Value | Source |
|---|---|---|
| Molar Ratio (Oxime:H⁺) | 1:0.45–0.5 | |
| Temperature | 85–90°C | |
| Pressure | 30–32 kPa (absolute) | |
| Reflux Ratio | 1.2 | |
| Yield | 98.5% (purity >99.9%) |
The process recovers butanone (C₄H₈O) at the column top, while the kettle product undergoes stripping and crystallization to isolate this compound.
Advantages Over Traditional Methods
-
Reduced Toxicity : Eliminates dimethyl sulfate and nitroalkanes.
-
Waste Minimization : Ammonium sulfate byproducts are <5 wt%, simplifying disposal.
Electrodialysis-Oxime Hydrolysis Coupling Process
A 2021 innovation integrates electrodialysis with oxime hydrolysis to enhance efficiency and sustainability.
Triple-Chamber Electrodialysis Setup
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Anolyte Chamber : Cyclohexanone oxime (C₆H₁₁NO) hydrolyzes in sulfuric acid:
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Central Chamber : Hydroxylamine protons migrate through cation-exchange membranes.
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Catholyte Chamber : this compound concentrates via electro-osmotic drag.
Optimal Conditions
Scalability and Energy Efficiency
-
Mass Transfer : 3.2 × 10⁻⁴ mol/(m²·s) achieved, surpassing batch reactors.
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Energy Use : 1.93 V decomposition voltage reduces power consumption by 40% vs. thermal methods.
Neutralization and Purification Techniques
US Patent 7,396,519B2 describes a high-purity this compound synthesis via controlled neutralization.
Stepwise Neutralization Protocol
-
Feed Preparation : 25–33 wt% this compound solution stabilized with cyclohexanediaminetetraacetic acid (CDTA).
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Base Addition : Ammonia gas (NH₃) neutralizes the solution at 15–45°C to pH 9.0–12.0:
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Crystallization : Cooling to −20–20°C precipitates ammonium sulfate, removed via centrifugation.
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Ion Exchange : Residual impurities are eliminated using cationic resins (e.g., Amberlite IR-120).
Performance Metrics
Comparative Analysis of Methods
| Method | Yield | Purity | Toxicity | Energy Use | Scalability |
|---|---|---|---|---|---|
| Raschig Process | 75–85% | 95–98% | High | High | Industrial |
| Acetone Oxime | 95–98% | 99.9% | Low | Moderate | Pilot |
| Electrodialysis | 60–68% | 98% | Minimal | Low | Lab-scale |
| Neutralization | 85–90% | 99.99% | Moderate | Moderate | Commercial |
Chemical Reactions Analysis
Thermal Decomposition
Hydroxylamine sulfate undergoes exothermic decomposition when heated, producing hazardous gases and residues. The decomposition pathways vary with temperature and environmental conditions:
| Temperature | Products | Conditions | Source |
|---|---|---|---|
| 120°C | Ambient pressure | ||
| 170°C | Closed system | ||
| >338°C | Fire exposure |
-
Mechanism : At 120°C, the reaction is:
Above 170°C, explosive decomposition occurs, often accelerated by contaminants like copper or iron .
Reactions with Bases and Metals
This compound reacts violently with strong bases and metals, forming unstable intermediates:
-
Alkali Metals (e.g., Na, K) :
Resulting hydroxylamine () rapidly decomposes into , , and . -
Reducing Agents (e.g., Li, Al) :
Exothermic redox reactions release gases like and , posing explosion risks .
Oxidation and Catalytic Decomposition
The compound reacts with oxidizing agents and undergoes metal-catalyzed decomposition:
| Reagent/Catalyst | Reaction | Outcome |
|---|---|---|
| Accelerates decomposition | Exothermic runaway reaction | |
| (hypochlorite) | Controlled decomposition to non-hazardous products |
Acid-Base and Hydrolysis Reactions
-
Protonation : Prepared via sulfuric acid and hydroxylamine neutralization:
-
Hydrolysis : In aqueous solutions, it slowly decomposes to and , especially at elevated temperatures .
Hazardous Interactions
| Incompatible Materials | Observed Reaction |
|---|---|
| Oxidizers (e.g., ) | Violent oxidation, gas evolution |
| Alkaline earth metals (e.g., Mg) | Spontaneous ignition |
Scientific Research Applications
Pharmaceutical Applications
Hydroxylamine sulfate plays a crucial role in the pharmaceutical industry, particularly in the synthesis of various drugs and therapeutic agents. Its applications include:
- Synthesis of Oximes : this compound is widely used to convert aldehydes and ketones into oximes, which are important intermediates in the production of pharmaceuticals such as antibiotics and anti-cancer drugs .
- Antioxidant Properties : It serves as an antioxidant in formulations, helping to stabilize drugs against oxidative degradation .
- Drug Development : HAS is utilized in the development of various drug classes, including antihistamines, sedatives, and anti-diabetic medications .
Case Study: Development of Antidiabetic Drugs
A study investigated the synthesis of hydroxamic acid derivatives from this compound for potential use as anti-diabetic agents. These derivatives demonstrated significant activity in lowering blood sugar levels in diabetic models.
Agricultural Applications
In agriculture, this compound is employed as a raw material for various agrochemicals:
- Herbicides and Insecticides : It is a precursor for the synthesis of herbicides and insecticides that target specific pests while minimizing environmental impact .
- Fertilizers : this compound can be used to improve soil conditions, particularly in alkaline soils, enhancing nutrient availability for crops .
Case Study: Herbicide Development
Research has shown that derivatives of this compound exhibit effective herbicidal properties against common weeds without harming crop plants.
Material Science Applications
This compound finds extensive use in material science due to its unique chemical reactivity:
- Polymerization Initiator : It acts as a radical scavenger that can terminate radical polymerization reactions, making it valuable in the production of synthetic rubbers and plastics .
- Textile Industry : In textiles, it is used as a dye improver and discoloration inhibitor, enhancing the quality and longevity of fabric colors .
Data Table: Applications of this compound in Material Science
| Application | Description |
|---|---|
| Polymerization | Acts as a short-stopper in synthetic rubber |
| Dyeing | Improves dye uptake and stability |
| Coatings | Used as an anti-skinning agent in paints |
Environmental Applications
This compound also has implications for environmental science:
Mechanism of Action
Hydroxylamine sulfate exerts its effects through various mechanisms:
Comparison with Similar Compounds
Hydroxylamine Hydrochloride (NH₂OH·HCl)
Key Differences :
Hydroxylamine Nitrate (HAN, NH₃OH·NO₃)
Key Differences :
Hydroxylammonium Sulfate
Hydroxylammonium sulfate is synonymous with this compound but is occasionally referenced with distinct decomposition behavior:
- Decomposition Pathway : At 120°C, it produces SO₃, N₂O, NH₃, and H₂O , contrasting with the sulfate’s explosive decomposition at 170°C . This discrepancy may arise from experimental conditions or impurities.
Market and Industry Trends
Biological Activity
Hydroxylamine sulfate, a white crystalline compound with the formula (NH₂OH)₂·H₂SO₄, is a powerful reducing agent widely used in various industrial and laboratory applications. This article delves into its biological activity, focusing on its toxicological effects, mechanisms of action, and potential therapeutic implications based on diverse research findings.
This compound acts primarily as a reducing agent and is known to participate in various biochemical reactions. It can donate electrons to other compounds, leading to the formation of reactive intermediates. This property underlies its biological effects, particularly its potential to induce oxidative stress and hematotoxicity.
Key Mechanisms:
- Oxidative Stress: this compound has been shown to cause oxidative damage in biological systems. It leads to the formation of free oxidized iron in blood and increased lipid peroxidation in liver tissues, indicating significant oxidative stress .
- Methemoglobinemia: The compound can convert hemoglobin to methemoglobin (MetHb), a form that cannot carry oxygen effectively. This effect has been documented in both animal studies and human case reports .
Acute and Subacute Toxicity
Research indicates that this compound exhibits acute hematotoxicity. In a study involving Wistar Han rats, exposure resulted in:
- Increased levels of MetHb and hemoglobin-nitric oxide (Hb-NO) complexes.
- Elevated lipid peroxidation levels, suggesting damage to cellular membranes .
Table 1: Toxicological Data of this compound
| Parameter | Result |
|---|---|
| LD50 (Rats) | 545–652 mg/kg |
| LD50 (Rabbits) | 1500–2000 mg/kg |
| Methemoglobin Levels (Post-Exposure) | Up to 5.4% |
| Lipid Peroxidation (Liver) | Increased |
Case Studies
Case Report 1: Pediatric Methemoglobinemia
Two pediatric cases highlighted the acute effects of this compound ingestion, leading to methemoglobinemia. Both patients exhibited cyanosis and required intensive care management. Methylene blue treatment was ineffective, necessitating exchange transfusion for recovery .
Case Report 2: Animal Study
In an experimental setting with rats, this compound administration resulted in significant oxidative stress markers, including reduced glutathione levels and increased osmotic fragility of erythrocytes .
Q & A
Q. How can researchers balance this compound’s utility in organic synthesis with its environmental impact?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
